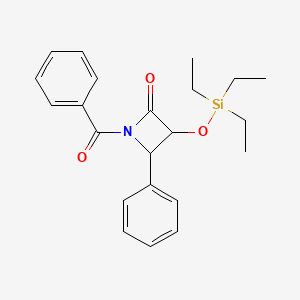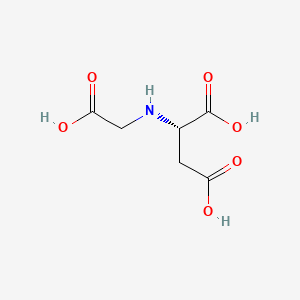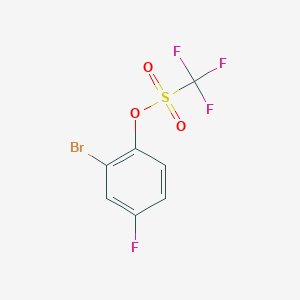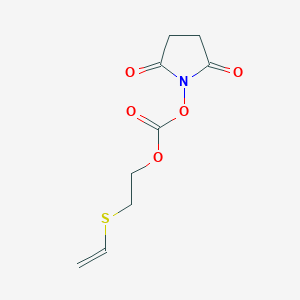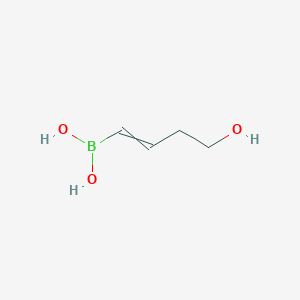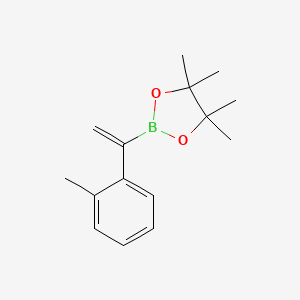![molecular formula C18H21ClN3O6S- B13404536 (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride” is a complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and final purification. Common synthetic routes may include:
Formation of the bicyclic core: This can be achieved through cyclization reactions.
Functional group introduction: Aminoethylsulfanyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions.
Final purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for synthesizing more complex molecules.
Biology
It may have potential as a biochemical probe due to its functional groups.
Medicine
The compound could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The compound’s mechanism of action would depend on its interaction with biological targets. For example, it could inhibit an enzyme by binding to its active site, or it could act as an agonist or antagonist at a receptor.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin derivatives: Similar bicyclic structures with different functional groups.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activity or chemical reactivity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C18H21ClN3O6S- |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O6S.ClH/c1-9(22)13-14-12(8-10-2-4-11(5-3-10)21(26)27)16(28-7-6-19)15(18(24)25)20(14)17(13)23;/h2-5,9,12-14,22H,6-8,19H2,1H3,(H,24,25);1H/p-1/t9-,12?,13-,14+;/m1./s1 |
Clave InChI |
ROSKEHHJMGEKIA-WPCYKVHZSA-M |
SMILES isomérico |
C[C@H]([C@@H]1[C@@H]2C(C(=C(N2C1=O)C(=O)[O-])SCCN)CC3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
SMILES canónico |
CC(C1C2C(C(=C(N2C1=O)C(=O)[O-])SCCN)CC3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


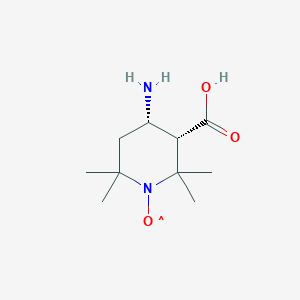
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)

